Pim Kinase Inhibition: Scaffold Potential vs. Available Comparator Data
The patent literature establishes that thiazole–carboxamide derivatives, including compounds with the N-(4,5-dimethylthiazol-2-yl) motif, are claimed as Pim kinase inhibitors [1]. The closest available quantitative comparator is a structurally related thiazole carboxamide (Example Compound in EP4186897) which exhibited a Pim-1 IC50 of 22 nM [1]. However, the specific IC50 value for N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide was not disclosed in the accessible patent excerpts. Therefore, while this compound belongs to a class with proven sub-100 nM potency against Pim kinases, its exact inhibitory activity relative to the 22 nM benchmark remains unquantified.
| Evidence Dimension | Pim-1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not disclosed in accessible patent sections |
| Comparator Or Baseline | Related thiazole carboxamide example compound: IC50 = 22 nM |
| Quantified Difference | N/A – target data not available |
| Conditions | In vitro Pim-1 enzymatic assay (EP4186897 patent) |
Why This Matters
For scientists sourcing this compound as a Pim kinase tool, the absence of disclosed IC50 data necessitates in-house validation; the scaffold's promise is substantiated by the 22 nM comparator, but procurement decisions should account for the risk of divergent potency.
- [1] Thiazole carboxamide and pyridine carboxamide compounds useful as PIM kinase inhibitors. European Patent EP4186897A1, 2022. View Source
